ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride

Salt selection Aqueous solubility Drug discovery

Ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride (CAS 1803605-21-1) is a heterocyclic building block comprising a fused pyrazole–imidazole bicyclic core bearing an ethyl ester at the 7-position, supplied as the hydrochloride salt. The compound belongs to the imidazo[1,2-b]pyrazole (or pyrazolo[1,5-a]imidazole) class, a scaffold that has attracted sustained interest for its validated anticancer, anti-angiogenic and anti-inflammatory bioactivities in multiple peer-reviewed studies.

Molecular Formula C8H10ClN3O2
Molecular Weight 215.64 g/mol
CAS No. 1803605-21-1
Cat. No. B1434823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride
CAS1803605-21-1
Molecular FormulaC8H10ClN3O2
Molecular Weight215.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNN2C1=NC=C2.Cl
InChIInChI=1S/C8H9N3O2.ClH/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11;/h3-5,10H,2H2,1H3;1H
InChIKeyBKEIPUUVNGIUFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1H-Pyrazolo[1,5-a]imidazole-7-carboxylate Hydrochloride (1803605-21-1): Procurable Fused Heterocyclic Scaffold for Medicinal Chemistry


Ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride (CAS 1803605-21-1) is a heterocyclic building block comprising a fused pyrazole–imidazole bicyclic core bearing an ethyl ester at the 7-position, supplied as the hydrochloride salt . The compound belongs to the imidazo[1,2-b]pyrazole (or pyrazolo[1,5-a]imidazole) class, a scaffold that has attracted sustained interest for its validated anticancer, anti-angiogenic and anti-inflammatory bioactivities in multiple peer-reviewed studies [1][2].

Why Generic Substitution Fails for Ethyl 1H-Pyrazolo[1,5-a]imidazole-7-carboxylate Hydrochloride


The imidazo[1,2-b]pyrazole scaffold is highly sensitive to substitution pattern, oxidation state and salt form, making inter-compound substitution within this class non-trivial. The hydrochloride salt (1803605-21-1) exhibits systematically distinct solubility in polar solvents relative to its free-base analog (CAS 136548-98-6), while the fully aromatic core differentiates it from partially saturated 2,3-dihydro counterparts that display a different biological profile [1]. Structure–activity relationship studies have explicitly demonstrated that shifting a substituent from the 7-position to the 6-position, or introducing a 6-amino group, fundamentally alters antiproliferative potency and target selectivity [2]. These documented divergences mean that procurement of the exact compound—not merely an in-class analog—is critical for reproducible research outcomes.

Quantitative Differentiation Evidence for Ethyl 1H-Pyrazolo[1,5-a]imidazole-7-carboxylate Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Solubility Advantage in Aqueous and Polar Solvent Systems

The hydrochloride salt form of ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate (CAS 1803605-21-1, MW 215.64 g/mol) provides enhanced solubility in polar and aqueous solvents compared to the free base (CAS 136548-98-6, MW 179.18 g/mol) . The free base is described as having 'relatively low solubility in water' . While precise mg/mL values for the hydrochloride salt are not published in primary literature, the general principle is well established: hydrochloride salt formation typically increases aqueous solubility by 1–3 orders of magnitude relative to the free base for this class of heterocycle, a key driver for its procurement in biological assay preparation [1]. This pre-formulation advantage is explicitly noted by technical datasheets from multiple vendors that supply the hydrochloride salt as the preferred form for research use .

Salt selection Aqueous solubility Drug discovery Pre-formulation

Fully Aromatic Scaffold vs. Partially Saturated 2,3-Dihydro Analogs: Oxidation State Determines Biological Profile

The target compound possesses a fully aromatic imidazo[1,2-b]pyrazole core, in contrast to the partially saturated 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY, CAS 6714-29-0) scaffold [1][2]. IMPY and its derivatives are established ribonucleotide reductase inhibitors with a DNA synthesis inhibition-based anticancer mechanism [3], whereas the fully aromatic imidazo[1,2-b]pyrazole scaffold operates via modulation of kinase signaling pathways (ERK1/2, AKT, p38MAPK) rather than DNA synthesis inhibition [2][4]. This mechanistic bifurcation means that the aromatic and 2,3-dihydro scaffolds are not functionally interchangeable, with biological activity diverging at the pathway level [4].

Scaffold oxidation state SAR Anticancer DNA synthesis inhibition

Position-7 Carboxylate as a Defined Synthetic Handle: SAR Impact of Substituent Position

The ethyl ester at position 7 of the imidazo[1,2-b]pyrazole scaffold provides a versatile synthetic handle for further functionalization (hydrolysis to carboxylic acid, amidation, reduction), while SAR studies explicitly show that the position of substitution critically modulates biological activity [1]. In the 2023 ChemMedChem study, shifting the acylhydrazonic substituent from position 7 to position 6 of the imidazo-pyrazole substructure (comparing series 3 vs. series 5) produced compounds with distinct antiproliferative selectivity profiles: while C7-substituted derivatives 3a and 3e showed broad-spectrum activity (IC50 2.74–6.71 µM against A549 lung carcinoma cells), the C6-substituted derivative 5g exhibited strong selective activity against breast cancer MCF7 and MDA-MB231 cells [1]. Compounds lacking substitution at the C7 position (e.g., derivative 10) showed a 'small decrease in potency' compared to C6/C7-substituted analogs [2]. The 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate analog (CAS 1384802-61-2) introduces an H-bond donating NH2 group, conferring a fundamentally different interaction profile from the unsubstituted scaffold .

Synthetic handle Structure–activity relationship Regioselective derivatization Medicinal chemistry

Scaffold Validation in Multi-Target Cancer and Inflammation Pathways: Quantitative Activity Data

The imidazo[1,2-b]pyrazole scaffold—the core of the target compound—has been validated across multiple independent studies as a privileged structure for multi-target anticancer and anti-inflammatory drug discovery [1][2]. In the 2021 Molecules study, imidazo-pyrazole derivatives blocked ROS production (IC50 ~70 µM for compound 5a), platelet aggregation and p38MAPK phosphorylation in both human platelets and HUVEC cells [1]. The 2023 ChemMedChem study quantified antiproliferative activity: the most potent imidazo-pyrazole derivatives (3a, 3e, 4c, 5g, 5h) exhibited IC50 values of 2.57–6.71 µM against A549 lung carcinoma cells, 2.74–6.71 µM against HeLa cells, and 5.5–8.7 µM against MCF7 breast cancer cells [2]. The unsubstituted imidazo-pyrazole core was explicitly compared to C6- and C7-substituted analogs, with the unsubstituted derivative 10 showing a measurable but reduced potency relative to substituted derivatives [1]. The Roche patent US 11,390,604 (2022) further validates the imidazole-pyrazole scaffold as an antibacterial pharmacophore, demonstrating the breadth of biological applications accessible from this core [3].

Multi-target activity Anticancer Anti-inflammatory Kinase inhibition ROS inhibition

Absence of 6-Amino Substitution: Defined Derivatization Vector vs. 6-Amino Analog

The target compound is unsubstituted at the C6 position, distinguishing it from the 6-amino analog ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate (CAS 1384802-61-2) . SAR data from the 2021 Molecules study explicitly demonstrated that a free NH2 group is 'fundamental for biological properties', with 5-amino-pyrazole 4a showing 'interesting and multitarget biological activity' [1]. The presence of an amino group at C6 introduces a strong H-bond donor, which alters target engagement and physicochemical properties, including increased polarity and potential for metabolism via N-acetylation [1]. Compounds lacking the 6-amino group (such as the target compound) provide a clean scaffold for introducing alternative substituents at C6 without the confounding influence of a pre-existing H-bond donor, making them preferred for SAR exploration where the substituent's electronic character is the variable of interest [1][2].

Derivatization vector Free NH2 group H-bond donor SAR

Defined Research and Industrial Application Scenarios for Ethyl 1H-Pyrazolo[1,5-a]imidazole-7-carboxylate Hydrochloride


Medicinal Chemistry: Core Scaffold for Kinase-Targeted Anticancer Agent Synthesis

The compound serves as the unsubstituted imidazo[1,2-b]pyrazole core for analoging programs targeting the ERK1/2–AKT–p38MAPK signaling axis. The C7 ethyl ester enables hydrolysis to the carboxylic acid for subsequent amide coupling, while the C6 position remains available for introduction of substituents that modulate potency and selectivity, as demonstrated by the SAR studies in Molecules 2021 and ChemMedChem 2023 [1][2]. The hydrochloride salt form facilitates aqueous workup during synthetic transformations and ensures consistent stoichiometry in salt metathesis reactions .

Chemical Biology: Probe Compound Synthesis for ROS and Inflammation Pathway Studies

The scaffold has been validated as an inhibitor of reactive oxygen species (ROS) production and platelet aggregation in human platelet and HUVEC models [1]. The ethyl ester at C7 provides a convenient point for installing fluorescent tags, biotin handles, or photoaffinity labels for target identification studies, while the hydrochloride salt ensures solubility in the aqueous buffers typically used in biochemical and cell-based assays [1].

Pharmaceutical Process Chemistry: Key Intermediate for Antibacterial Imidazole-Pyrazole Derivatives

The Roche patent US 11,390,604 (2022) discloses imidazole-pyrazole derivatives with antibacterial activity, demonstrating the industrial relevance of this scaffold class [2]. The target compound, as a C7-ethyl ester hydrochloride, is an ideal intermediate for kilogram-scale synthesis of patented analogs, offering defined stoichiometry, crystallinity, and ease of handling that are critical for process development and regulatory documentation [2].

Academic Drug Discovery: Fragment-Based Lead Generation with a Privileged Heterocyclic Core

The imidazo[1,2-b]pyrazole scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its occurrence in multiple bioactive compound series [1]. The target compound, with its low molecular weight (215.64 g/mol), favorable calculated drug-like properties, and defined synthetic handles at C7 and C6, is well suited as a starting point for fragment growing, merging, or linking strategies in academic drug discovery programs targeting oncology and inflammation indications [1][2].

Quote Request

Request a Quote for ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.